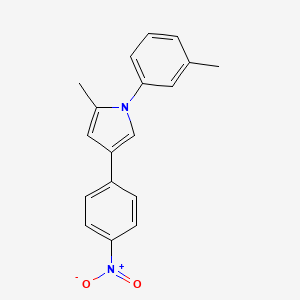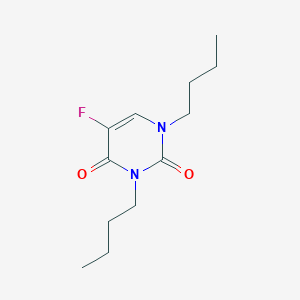![molecular formula C15H16N4O B14387504 2-(7-Ethyl-2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)phenol CAS No. 90062-50-3](/img/structure/B14387504.png)
2-(7-Ethyl-2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-Ethyl-2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)phenol is a chemical compound that belongs to the class of imidazo[1,2-b][1,2,4]triazinyl derivatives This compound is characterized by its unique structure, which includes an imidazo[1,2-b][1,2,4]triazine ring fused with a phenol group
Méthodes De Préparation
The synthesis of 2-(7-Ethyl-2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-b][1,2,4]triazine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the phenol group: This step involves the functionalization of the imidazo[1,2-b][1,2,4]triazine ring with a phenol group, often through electrophilic aromatic substitution reactions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Analyse Des Réactions Chimiques
2-(7-Ethyl-2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imidazo[1,2-b][1,2,4]triazine ring can undergo reduction reactions to form dihydro derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(7-Ethyl-2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)phenol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Material Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and photonic devices.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential as a drug candidate.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and polymer synthesis.
Mécanisme D'action
The mechanism of action of 2-(7-Ethyl-2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with target proteins, while the imidazo[1,2-b][1,2,4]triazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to inhibit specific enzymes or bind to particular receptors is a key aspect of its mechanism of action.
Comparaison Avec Des Composés Similaires
2-(7-Ethyl-2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)phenol can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring structure but differ in the specific heterocyclic components.
Triazine derivatives: These compounds have a triazine ring but may lack the imidazo[1,2-b] component.
Phenol derivatives: These compounds contain a phenol group but may have different substituents on the aromatic ring.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
90062-50-3 |
|---|---|
Formule moléculaire |
C15H16N4O |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
2-(7-ethyl-2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)phenol |
InChI |
InChI=1S/C15H16N4O/c1-4-12-14(11-7-5-6-8-13(11)20)17-15-16-9(2)10(3)18-19(12)15/h5-8,20H,4H2,1-3H3 |
Clé InChI |
RIFDKIQSQBEQLW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=C2N1N=C(C(=N2)C)C)C3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate](/img/structure/B14387445.png)


![[2-Methyl-7-(3-phenylprop-1-en-1-yl)-1H-indol-3-yl]acetonitrile](/img/structure/B14387462.png)



![(Bicyclo[4.1.0]heptan-7-yl)(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14387477.png)

![{[(3-Bromo-2-methylbutan-2-yl)oxy]methyl}benzene](/img/structure/B14387487.png)

![1-[(Thiophen-2-yl)methyl]-3,4,5,6,7,8-hexahydroisoquinoline](/img/structure/B14387512.png)

